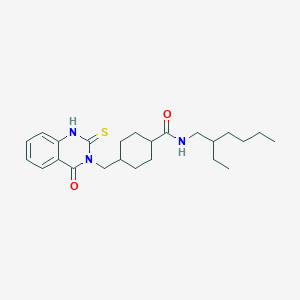
N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H35N3O2S and its molecular weight is 429.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinazolinone core, which is known for its diverse biological activities. The synthesis of various quinazolinone derivatives has been extensively studied, demonstrating their potential as antimicrobial and anticancer agents. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including those related to this compound. A review of the literature indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Efficacy: Compounds derived from quinazolinones have shown effective inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often reported around 25 mg/mL .
- Antifungal Activity: In addition to antibacterial effects, several derivatives have demonstrated antifungal properties against various pathogens, indicating their broad-spectrum potential .
Anti-inflammatory Activity
Quinazolinone derivatives are also noted for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research has shown that certain derivatives exhibit COX-2 inhibitory activity, which is crucial for reducing inflammation.
Research Example:
A study identified a derivative with a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, suggesting that modifications in the chemical structure can enhance anti-inflammatory effects .
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. Quinazolinone derivatives are often screened for their ability to induce apoptosis in cancer cell lines.
Case Study:
In vitro studies have shown that certain quinazolinone compounds can significantly reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
N-(2-ethylhexyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2S/c1-3-5-8-17(4-2)15-25-22(28)19-13-11-18(12-14-19)16-27-23(29)20-9-6-7-10-21(20)26-24(27)30/h6-7,9-10,17-19H,3-5,8,11-16H2,1-2H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAVWISXXYGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














